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molecular formula C14H19NO2S B8600664 N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide CAS No. 594858-64-7

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide

Cat. No. B8600664
M. Wt: 265.37 g/mol
InChI Key: SDICGMJIALNGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108983B2

Procedure details

3-Chloro-2-methylpropene (20 mL, 0.20 mol) is added over a period of 5 minutes to a suspension of 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulphonamide (27.9 g, 0.13 mol) and potassium carbonate (28.1 g, 0.20 mol) in N,N-dimethylformamide (200 mL) cooled in an ice bath. After 20 minutes, the suspension is stirred at ambient temperature for 18 hours. The suspension is concentrated to dryness. The residue is taken up in ethyl acetate (250 mL) and water (110 mL). The aqueous phase is extracted with ethyl acetate (2×50 mL). The combined organic phases are washed successively with aqueous 3N HCl solution (50 mL), water (3×50 mL), aqueous 5% potassium bicarbonate solution (50 mL), and finally brine (50 mL). The organic phase is dried over Na2SO4, filtered and concentrated to obtain the expected compound in the form of an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH:16][CH2:17][CH:18]=[CH2:19])(=[O:15])=[O:14])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([N:16]([CH2:4][C:3]([CH3:5])=[CH2:2])[CH2:17][CH:18]=[CH2:19])(=[O:15])=[O:14])=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
27.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NCC=C
Name
Quantity
28.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The suspension is concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases are washed successively with aqueous 3N HCl solution (50 mL), water (3×50 mL), aqueous 5% potassium bicarbonate solution (50 mL), and finally brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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